2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
CAS No.: 792954-21-3
Cat. No.: VC4177338
Molecular Formula: C20H22ClNO3S
Molecular Weight: 391.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 792954-21-3 |
|---|---|
| Molecular Formula | C20H22ClNO3S |
| Molecular Weight | 391.91 |
| IUPAC Name | 2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
| Standard InChI | InChI=1S/C20H22ClNO3S/c1-3-25-14-7-5-13(6-8-14)19(24)18-15-9-4-12(2)10-16(15)26-20(18)22-17(23)11-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) |
| Standard InChI Key | UZKUSYQJJQGAHL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)CCl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₂₀H₂₂ClNO₃S, with a molecular weight of 391.91 g/mol. Its IUPAC name delineates the fused tetrahydrobenzothiophene ring system, substituted at position 3 with a 4-ethoxybenzoyl group and at position 2 with a chloroacetamide moiety. Key physicochemical parameters include:
| Property | Value |
|---|---|
| CAS No. | 792954-21-3 |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)CCl |
| InChI Key | UZKUSYQJJQGAHL-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The chloroacetamide group enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the ethoxybenzoyl moiety contributes to π-π stacking interactions in hydrophobic environments .
Structural Analysis
X-ray crystallography data remain unavailable, but computational modeling suggests a semi-rigid conformation due to the tetrahydrobenzothiophene core. The methyl group at position 6 introduces steric hindrance, likely influencing binding pocket compatibility . Comparative analysis with analogs, such as 2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-acetamide (CAS 331869-85-3), highlights the critical role of the 4-ethoxybenzoyl substituent in modulating bioactivity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically proceeding as follows:
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Core Formation: Cyclization of substituted cyclohexenethiols to construct the tetrahydrobenzothiophene scaffold.
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Acylation: Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Acetamide Installation: Reaction of the amine intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
Key challenges include controlling regioselectivity during acylation and minimizing racemization at chiral centers. Patent literature on structurally related tricyclic diazepines suggests that microwave-assisted synthesis may improve yield and purity .
Optimization Strategies
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Catalysis: Palladium-catalyzed cross-coupling for introducing aromatic substituents .
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Purification: Chromatographic techniques (e.g., flash chromatography) to isolate enantiomers.
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Scale-Up: Continuous flow reactors to enhance reproducibility for industrial-scale production.
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary studies report broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism may involve disruption of microbial cell membranes via interaction with phospholipid headgroups, though proteomic studies are needed to confirm targets.
Additional Pharmacological Effects
Research Findings and Applications
In Silico Studies
Molecular docking simulations predict high affinity for the ATP-binding pocket of PI3Kγ (ΔG: −9.2 kcal/mol), a kinase implicated in inflammation and cancer. The ethoxybenzoyl group forms hydrogen bonds with Lys833, while the chloroacetamide interacts with Asp841 .
Preclinical Evaluations
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Toxicology: Acute toxicity studies in rodents (LD₅₀: >500 mg/kg) suggest a favorable safety profile.
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Pharmacokinetics: Moderate oral bioavailability (∼35%) due to first-pass metabolism, primarily via hepatic CYP3A4 .
Future Directions and Challenges
Therapeutic Development
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Structural Optimization: Synthesis of fluorinated analogs to enhance metabolic stability.
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Target Validation: CRISPR-Cas9 screens to identify genetic dependencies linked to compound sensitivity.
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Formulation: Nanoencapsulation to improve aqueous solubility and tumor targeting.
Regulatory Considerations
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Safety Profiling: Chronic toxicity and genotoxicity assessments per ICH guidelines.
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Synthetic Accessibility: Cost-benefit analysis of large-scale production routes.
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